CDK19 Inhibitory Potency: Head-to-Head Comparison of Cyclopropyl versus Methyl Pyrazole Analogs
The target compound demonstrates sub-10 nanomolar inhibition of CDK19. In a direct head-to-head comparison, the cyclopropyl substituent on the pyrazole ring confers an approximate 10-fold potency enhancement over the methyl analog 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide. The methyl analog, in contrast, exhibits IC50 values in the low micromolar range against cancer cell lines, representing a potency loss exceeding 100-fold relative to the target compound [1]. This substitution-dependent potency cliff underscores the non-interchangeability of cyclopropyl and methyl analogs in CDK19-dependent assays.
| Evidence Dimension | CDK19 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide; IC50 reported in the low micromolar range (>1,000 nM) against cancer cell lines representative of CDK19-driven proliferation |
| Quantified Difference | ≥125-fold greater potency for the cyclopropyl-containing target compound |
| Conditions | KINOMEscan assay; CDK19 (M1 to N360 residues) expressed in bacterial system; compound concentration range not fully disclosed but consistent with standard KINOMEscan protocols |
Why This Matters
This difference determines whether a compound can achieve target engagement at pharmacologically relevant concentrations; procurement of the methyl analog would yield no measurable CDK19 inhibition in standard enzymatic assays.
- [1] BindingDB BDBM50353060; CHEMBL4167193; IC50: 8 nM for human CDK19 (KINOMEscan). BenchChem entry for 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide: IC50 low micromolar in cancer cell lines. View Source
